13-benzyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Overview
Description
9-benzyl-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4-diol is a complex heterocyclic compound that belongs to the class of pyridothienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoromethyl and benzyl groups in its structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate aldehydes and ketones, followed by cyclization and functional group modifications . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9-benzyl-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and other functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
9-benzyl-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-benzyl-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. By inhibiting DHFR, the compound reduces the synthesis of tetrahydrofolate, leading to the disruption of DNA and RNA synthesis, ultimately causing cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyridopyrimidines: Known for their anticancer and antimicrobial properties, these compounds are structurally related to pyridothienopyrimidines.
Uniqueness
The uniqueness of 9-benzyl-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4-diol lies in its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of the trifluoromethyl group significantly increases its lipophilicity, allowing better interaction with biological membranes and targets .
Properties
IUPAC Name |
13-benzyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O2S/c18-17(19,20)10-7-9(6-8-4-2-1-3-5-8)11-12-13(26-15(11)21-10)14(24)23-16(25)22-12/h1-5,7H,6H2,(H2,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMGBFQVEWTQPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC3=C2C4=C(S3)C(=O)NC(=O)N4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119171 | |
Record name | 9-(Phenylmethyl)-7-(trifluoromethyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696645-33-7 | |
Record name | 9-(Phenylmethyl)-7-(trifluoromethyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696645-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(Phenylmethyl)-7-(trifluoromethyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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